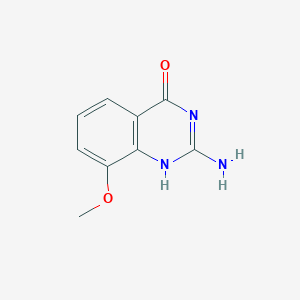

2-amino-8-methoxy-1H-quinazolin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

The preparation of protein induced by vitamin K absence or antagonist-II involves complex biochemical synthesis. The industrial production methods typically include the use of enzyme-linked immunosorbent assays (ELISA) to detect and quantify the presence of this protein in plasma samples .

Analyse Des Réactions Chimiques

Protein induced by vitamin K absence or antagonist-II undergoes various biochemical reactions, primarily involving its interaction with vitamin K-dependent processes. These reactions are crucial for its role as a tumor marker. Common reagents used in these reactions include monoclonal antibodies specific to protein induced by vitamin K absence or antagonist-II .

Applications De Recherche Scientifique

Anticancer Properties

Quinazolinone derivatives, including 2-amino-8-methoxy-1H-quinazolin-4-one, have demonstrated notable anticancer activities. Research indicates that modifications in the structure of quinazolinones can enhance their efficacy against various cancer cell lines. For instance, compounds derived from this scaffold have shown promising results against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating effective cytotoxicity .

Table 1: Anticancer Activity of Quinazolinone Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 14.60–16.10 |

| Hybrid compound A | A549 | 0.014 |

| Compound B | DU-145 | 0.011 |

Antiviral Activity

Recent studies have highlighted the potential of 2-aminoquinazolinone derivatives as inhibitors against coronaviruses such as SARS-CoV-2 and MERS-CoV. Specifically, compounds like 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one exhibited IC50 values below 0.25 µM against SARS-CoV-2, indicating strong antiviral activity without cytotoxic effects .

Table 2: Antiviral Activity Against Coronaviruses

| Compound | Virus Type | IC50 (µM) | CC50 (µM) |

|---|---|---|---|

| 9g | SARS-CoV-2 | <0.25 | >25 |

| 11e | MERS-CoV | <1.1 | >25 |

Enzyme Inhibition

Quinazolinone derivatives have been identified as inhibitors of various enzymes, including:

- Dipeptidyl Peptidase IV (DPP-IV) : Important for glucose metabolism, with some derivatives showing IC50 values as low as 0.76 nM .

- Tyrosinase : Involved in melanin production, with certain derivatives demonstrating mixed-type inhibitory activity comparable to standard drugs .

Case Study 1: Anticancer Activity

A study synthesized a series of quinazolinone-based hybrids that were tested for anticancer activity against multiple cell lines. The results indicated that structural modifications significantly influenced their potency, with specific substituents enhancing cytotoxic effects .

Case Study 2: Antiviral Efficacy

Another investigation focused on the synthesis of new quinazolinone derivatives aimed at combating SARS-CoV-2. The study reported that certain compounds not only inhibited viral replication but also showed favorable pharmacokinetic profiles, making them potential candidates for further development .

Mécanisme D'action

The mechanism of action of protein induced by vitamin K absence or antagonist-II involves its role as a biomarker for hepatocellular carcinoma. It is produced in the absence of vitamin K or in the presence of vitamin K antagonists, leading to the accumulation of abnormal prothrombin in the blood. This abnormal prothrombin is detected using specific monoclonal antibodies, providing a diagnostic tool for liver cancer .

Comparaison Avec Des Composés Similaires

Protein induced by vitamin K absence or antagonist-II is unique compared to other biomarkers such as alpha-fetoprotein and Lens culinaris agglutinin-reactive alpha-fetoprotein. While alpha-fetoprotein has a sensitivity of 60% and specificity of 90% for hepatocellular carcinoma detection, protein induced by vitamin K absence or antagonist-II is more specific and correlates better with tumor aggressiveness and prognosis . Similar compounds include alpha-fetoprotein and Lens culinaris agglutinin-reactive alpha-fetoprotein .

Propriétés

IUPAC Name |

2-amino-8-methoxy-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-14-6-4-2-3-5-7(6)11-9(10)12-8(5)13/h2-4H,1H3,(H3,10,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBPBOXADXAQLHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC(=NC2=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC2=C1NC(=NC2=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.